L-2-Aminoadipic acid is a naturally occurring amino acid and an important intermediate in the metabolism of lysine. It is classified as a structural analog of glutamine and is primarily involved in the catabolism of lysine through the saccharopine pathway. The compound has a molecular formula of C6H11NO4 and a molecular weight of 161.16 g/mol. It appears as a white solid and plays a significant role in various biochemical processes, including modulation of glucose metabolism and inhibition of certain enzymes such as glutamine synthetase .
L-Aad's primary function is as an intermediate in the lysine biosynthesis pathway. It acts as a substrate for the enzyme L-aminoadipate-semialdehyde dehydrogenase, which converts it to L-aminoadipate-semialdehyde, another crucial intermediate in lysine production.
L-Aad can act as a specific gliotoxin for astrocytes, a type of glial cell in the nervous system []. This property makes it a valuable research tool for studying astrocyte function and dysfunction. However, the exact mechanism of its cytotoxicity towards astrocytes remains under investigation.
L-2-AAd is a metabolite found in various organisms, including humans, Escherichia coli, and other bacteria. Its presence can serve as a biomarker for specific cellular processes or conditions.
L-2-AAd biosynthesis is linked to lysine degradation, and its levels can indicate the activity of specific metabolic pathways within the bacteria. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]
Elevated L-2-AAd levels in the urine have been associated with specific Inborn Errors of Metabolism (IEMs), such as glutaric acidemia type 1, highlighting its potential as a diagnostic marker. [Source: National Institutes of Health, PubChem - L-2-Aminoadipic acid, ]
L-2-AAd exhibits gliotoxic properties, meaning it can be toxic to glial cells, a type of supportive cell in the nervous system. This characteristic makes it a potential research tool for:
Studying the mechanisms of L-2-AAd-induced glial cell death can provide insights into the neurodegenerative processes involved in diseases like Alzheimer's and Parkinson's. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]
Research on L-2-AAd's neurotoxic effects may help identify potential pathways for developing therapies to protect glial cells and combat neurodegeneration. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]
L-2-AAd finds use beyond biological research. It serves as a:
L-2-AAd is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. [Source: Thermo Scientific Chemicals, L-2-Aminoadipic acid, ]
In certain analytical techniques, L-2-AAd can be used as a reference compound to ensure the accuracy and consistency of measurements, particularly in amino acid analysis of food samples. [Source: Sigma-Aldrich, L-2-Aminoadipic acid, ]
L-2-Aminoadipic acid exhibits various biological activities:
L-2-Aminoadipic acid can be synthesized through various methods:
L-2-Aminoadipic acid finds utility in several fields:
L-2-Aminoadipic acid shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Aminoadipate | C6H10NO4 | Conjugate base of L-2-aminoadipic acid; involved in metabolic pathways. |
Homoglutamic Acid | C6H11NO4 | Similar structure but differs in functional groups; involved in different metabolic pathways. |
L-Lysine | C6H14N2O2 | Precursor amino acid; directly involved in protein synthesis unlike L-2-aminoadipic acid which is an intermediate. |
α-Ketoadipate | C6H8O4 | A keto analog that plays a role in energy metabolism; differs significantly in reactivity and biological roles. |
L-2-Aminoadipic acid's unique position as an intermediate specifically linked to lysine metabolism distinguishes it from these similar compounds, emphasizing its role in both metabolic pathways and potential therapeutic applications.
Irritant